

N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyldiethanolamine

Cat. No.: B056640

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula $\text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2$, is a versatile organic compound with significant applications across various industries, including gas treatment, pharmaceuticals, and as a component in manufacturing processes.^[1] This guide provides a detailed overview of the core physicochemical properties of MDEA, presenting quantitative data in a structured format, outlining experimental protocols for key property determination, and visualizing the logical workflow of its analysis.

Core Physicochemical Data

The fundamental physical and chemical characteristics of **N**-Methyldiethanolamine are summarized in the tables below. These values have been compiled from various reputable sources and provide a comprehensive dataset for scientific and research applications.

General Physicochemical Properties of **N**-Methyldiethanolamine

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ NO ₂	[2]
Molecular Weight	119.16 g/mol	[2][3]
Appearance	Colorless to yellow viscous liquid	[2][4][5]
Odor	Ammonia-like	[1][5]
Melting Point	-21 °C (-5.8 °F; 252.15 K)	[1][2]
Boiling Point	246-248 °C (475-478 °F) at 760 mmHg	[2][3][6]
Flash Point	126.7 °C (260 °F) - closed cup	[7][8]
Autoignition Temperature	265 °C (509 °F)	[3][9]
Refractive Index (n ²⁰ /D)	1.469	[2][6]
pKa (conjugate acid)	8.52	[3]
logP (Octanol-Water Partition Coefficient)	-1.08	[3]

Density of N-Methyldiethanolamine

Temperature (°C)	Density (g/mL)	Source(s)
20	1.038	[1]
25	1.038	[2][6]

Viscosity of N-Methyldiethanolamine

The viscosity of MDEA is dependent on temperature. The following table illustrates this relationship.

Temperature (°C)	Dynamic Viscosity (mPa·s)	Kinematic Viscosity (mm²/s)	Source(s)
20	101	99.05	[1] [5]
40	34.78	-	[9]

Vapor Pressure of N-Methyldiethanolamine

The vapor pressure of MDEA is a critical parameter, particularly for applications involving its handling at elevated temperatures.

Temperature (°C)	Vapor Pressure (mmHg)	Vapor Pressure (Pa)	Source(s)
20	0.01	1	[1] [6]
25	0.00431	-	[8]

Solubility of N-Methyldiethanolamine

Solvent	Solubility	Source(s)
Water	Miscible	[1] [4]
Ethanol	Miscible	[1]
Benzene	Miscible	[1]
Chloroform	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]

Experimental Protocols for Physicochemical Property Determination

The following section outlines the standardized methodologies for determining the key physicochemical properties of liquid compounds like **N-Methyldiethanolamine**. These

protocols are based on established international standards to ensure accuracy and reproducibility.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.

- **Sample Preparation:** A small amount of the liquid sample (a few mL) is placed into a small test tube.
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.
- **Heating:** The assembly is heated in a controlled manner, often using a Thiele tube or a digital melting point apparatus with a boiling point function.
- **Observation:** As the liquid heats, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid. A continuous stream of bubbles emerging from the capillary indicates that the liquid's vapor pressure has exceeded the external pressure.
- **Measurement:** The heat source is then removed. The boiling point is recorded as the temperature at which the liquid begins to re-enter the capillary tube as it cools and the vapor pressure inside the capillary equals the external pressure.[\[10\]](#)

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For substances like MDEA that are liquid at room temperature, this determination involves cooling the sample until it solidifies.

- **Sample Preparation:** A small amount of the liquid MDEA is introduced into a capillary tube and then frozen.
- **Apparatus:** A digital melting point apparatus is typically used.
- **Heating:** The apparatus heats the frozen sample at a controlled rate.

- Observation and Recording: The temperature at which the solid sample is observed to completely transition to a liquid is recorded as the melting point.[11] Modern instruments can automatically detect and record this transition.[12]

Density Determination (Oscillating U-tube Method)

The density of a liquid can be accurately determined using a digital density meter that employs the oscillating U-tube principle, as outlined in ASTM D4052.

- Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.
- Sample Introduction: A small volume of the MDEA sample is introduced into the oscillating U-tube.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- Calculation: The density is calculated from the measured oscillation period and the calibration data.[1][4]

Viscosity Determination (Rotational Viscometer)

The dynamic viscosity of a liquid can be measured using a rotational viscometer.

- Instrument Setup: A suitable spindle is selected and attached to the viscometer.
- Sample Preparation: The MDEA sample is placed in a container, and the viscometer spindle is immersed in the liquid to a specified depth.
- Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
- Calculation: The instrument's software or a calibration constant is used to convert the torque reading into a dynamic viscosity value in units such as mPa·s.

Vapor Pressure Determination (Isoteniscopic Method)

The vapor pressure of a liquid can be determined using an isoteniscope according to ASTM D2879.

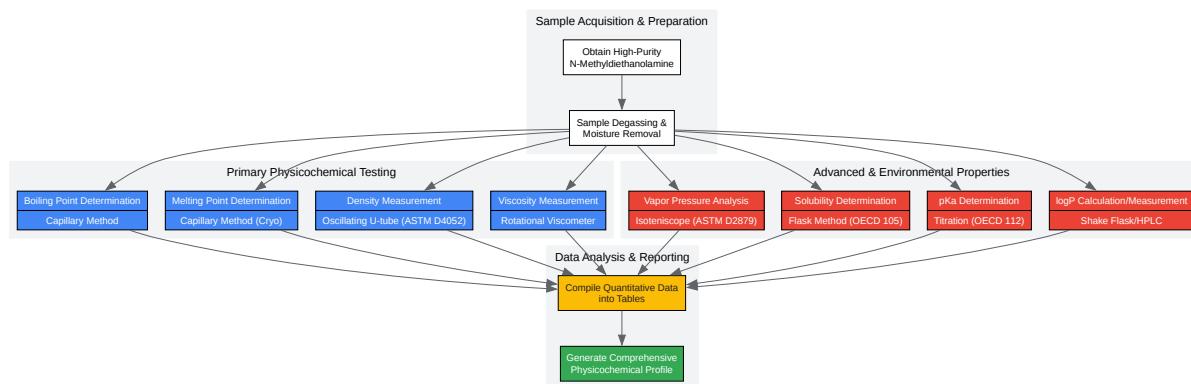
- Sample Preparation: The MDEA sample is placed in the isoteniscope bulb.
- Degassing: The sample is degassed to remove any dissolved air.
- Heating and Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
- Pressure Measurement: The vapor pressure of the sample at that temperature is measured using a manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.[\[3\]](#)

Water Solubility Determination (Flask Method)

For substances that are highly soluble in water, like MDEA, the flask method as described in OECD Guideline 105 is appropriate.

- Equilibration: An excess amount of MDEA is added to a known volume of water in a flask.
- Stirring/Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.
- Phase Separation: The undissolved MDEA is separated from the aqueous solution by centrifugation or filtration.
- Concentration Analysis: The concentration of MDEA in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, titration). This concentration represents the water solubility at that temperature.[\[2\]](#)[\[13\]](#)

pKa Determination (Titration Method)


The acid dissociation constant (pKa) can be determined by titration, as outlined in OECD Guideline 112.

- Solution Preparation: A solution of MDEA of known concentration is prepared in water.

- Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the MDEA has been neutralized, is equal to the pKa of its conjugate acid.[\[14\]](#)

Logical Workflow for Physicochemical Analysis

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **N-Methyldiethanolamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **N-Methyldiethanolamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. store.astm.org [store.astm.org]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 3. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. filab.fr [filab.fr]
- 7. store.astm.org [store.astm.org]
- 8. thinksrs.com [thinksrs.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jove.com [jove.com]
- 11. mt.com [mt.com]
- 12. westlab.com [westlab.com]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
- To cite this document: BenchChem. [N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056640#n-methyldiethanolamine-physicochemical-properties-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com